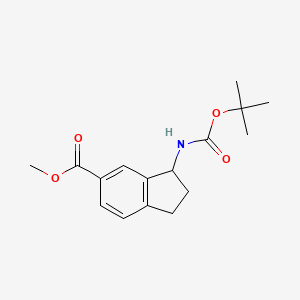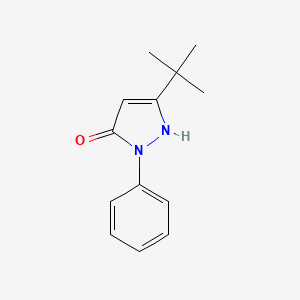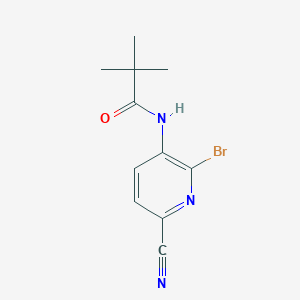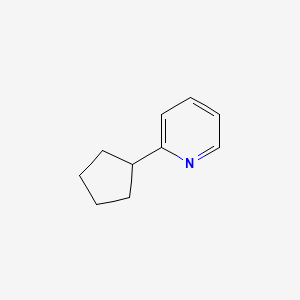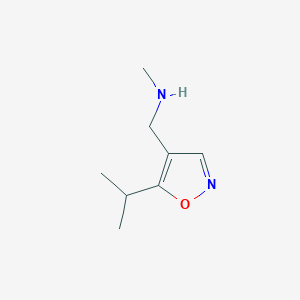
1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazoles, including 1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine, often involves large-scale cycloaddition reactions using readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of these processes .
化学反応の分析
Types of Reactions
1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The isoxazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
科学的研究の応用
1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, known for its diverse biological activities.
3,5-disubstituted isoxazoles: These compounds have similar structures and are used in various chemical and biological applications.
Isoxazole-based CK1 inhibitors: These compounds are designed to inhibit casein kinase 1 (CK1) and have potential therapeutic applications.
Uniqueness
1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and N-methylmethanamine groups contribute to its specific interactions with molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
N-methyl-1-(5-propan-2-yl-1,2-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-10-11-8/h5-6,9H,4H2,1-3H3 |
InChIキー |
LRJUYSQASDMEIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=NO1)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
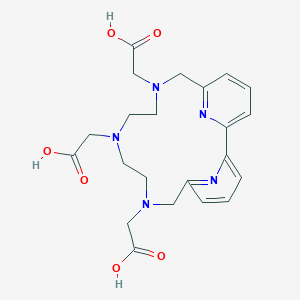
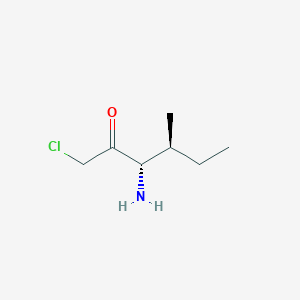
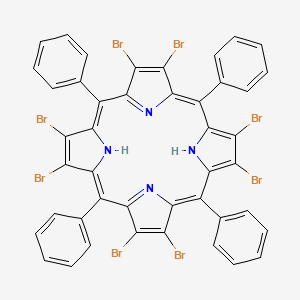
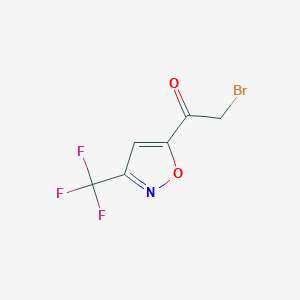

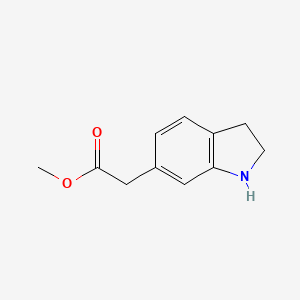
![6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
![2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
